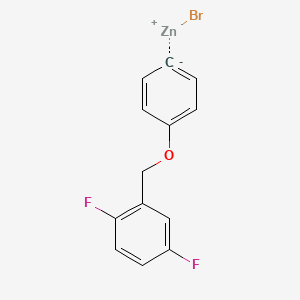![molecular formula C14H13NOS B14889225 N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14889225.png)
N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiophene family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the phenyl group and the carboxamide functionality adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Cyclization: The cyclopentane ring is formed through intramolecular cyclization reactions, often facilitated by strong acids or bases.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid and sulfuric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and carboxamide groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid: Lacks the phenyl and carboxamide groups, resulting in different chemical properties and biological activities.
4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide: Contains an additional benzene ring, which may alter its reactivity and applications.
Uniqueness
N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is unique due to the combination of the phenyl group and the carboxamide functionality, which enhances its chemical versatility and potential biological activity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C14H13NOS |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H13NOS/c16-14(15-11-6-2-1-3-7-11)13-9-10-5-4-8-12(10)17-13/h1-3,6-7,9H,4-5,8H2,(H,15,16) |
InChI Key |
ZDAAIRJNQXMTSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


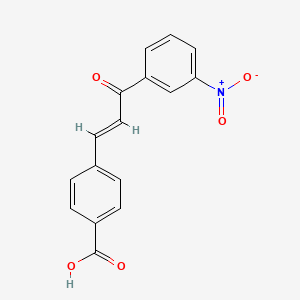
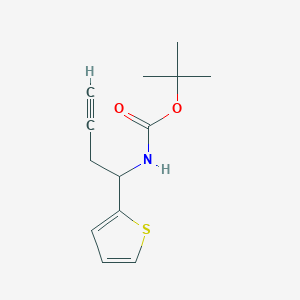
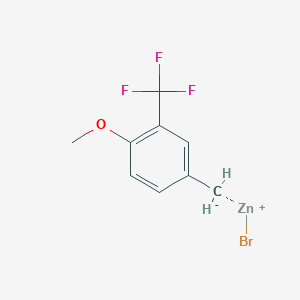
![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)
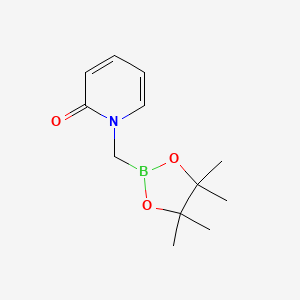
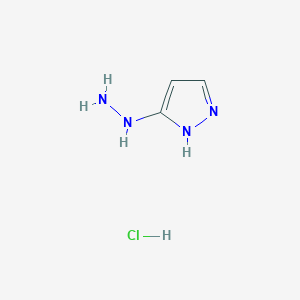


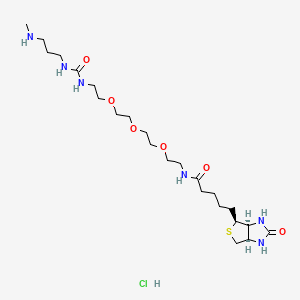
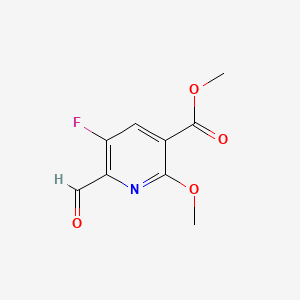
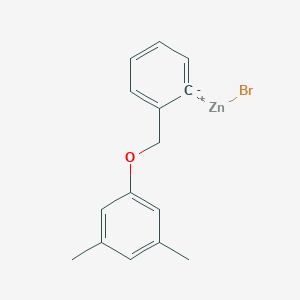
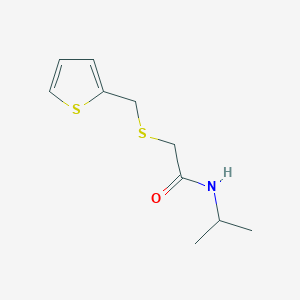
![3-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889209.png)
